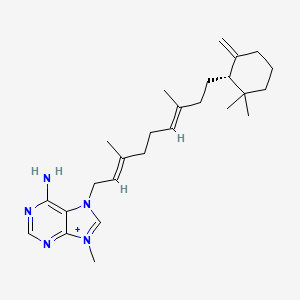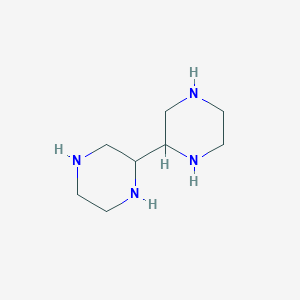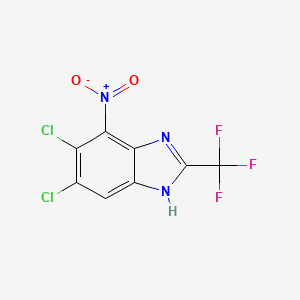
Agelasine E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agelasine E is a 7,9-dialkylpurinium salt isolated from marine sponges, specifically from the genus Agelas . These compounds are secondary metabolites believed to provide protection against microorganisms. This compound, along with other agelasines, is known for its bioactive properties, including antimicrobial and cytotoxic effects .
Vorbereitungsmethoden
Agelasine E has been synthesized through organic synthesis. The synthetic route involves the treatment of N6-methoxy-9-methyl-9H-purin-6-amine with allylic bromides to produce 7,9-dialkylpurinium salts . The N6-methoxy group is then removed reductively . This method has been used to create various analogs of this compound with different terpenoid side chains .
Analyse Chemischer Reaktionen
Agelasine E undergoes several types of chemical reactions, including:
Substitution Reactions: The synthesis involves substitution reactions where allylic bromides react with N6-methoxy-9-methyl-9H-purin-6-amine.
Reductive Reactions: The removal of the N6-methoxy group is achieved through reductive reactions.
Common reagents used in these reactions include allylic bromides and reductive agents. The major products formed are 7,9-dialkylpurinium salts with various terpenoid side chains .
Wissenschaftliche Forschungsanwendungen
Agelasine E has a wide range of scientific research applications:
Antimicrobial Activity: This compound and its analogs have shown potent activity against Mycobacterium tuberculosis.
Cytotoxic Effects: These compounds exhibit cytotoxic effects, making them potential candidates for cancer research.
Inhibition of Na/K-ATPase: This compound inhibits Na/K-ATPase, which is significant in studies related to muscle contraction and other physiological processes.
Antifouling Agents: Some analogs of this compound have been found to act as antifouling agents, preventing the growth of biofilms.
Wirkmechanismus
The mechanism of action of agelasine E involves the inhibition of Na/K-ATPase and other ATPases . This inhibition disrupts ion balance in cells, leading to antimicrobial and cytotoxic effects. The molecular targets include the Na/K-ATPase enzyme and other related pathways .
Vergleich Mit ähnlichen Verbindungen
Agelasine E is structurally related to other compounds such as agelasine A, agelasine B, agelasine F, and agelasimines . These compounds share a similar purine structure with terpenoid side chains. this compound is unique due to its specific terpenoid side chain and its potent antimicrobial activity .
Similar compounds include:
- Agelasine A
- Agelasine B
- Agelasine F
- Agelasimines
These compounds also exhibit bioactive properties but differ in their specific side chains and bioactivities .
Eigenschaften
Molekularformel |
C26H40N5+ |
|---|---|
Molekulargewicht |
422.6 g/mol |
IUPAC-Name |
7-[(2E,6E)-9-[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]-3,7-dimethylnona-2,6-dienyl]-9-methylpurin-9-ium-6-amine |
InChI |
InChI=1S/C26H40N5/c1-19(12-13-22-21(3)11-8-15-26(22,4)5)9-7-10-20(2)14-16-31-18-30(6)25-23(31)24(27)28-17-29-25/h9,14,17-18,22H,3,7-8,10-13,15-16H2,1-2,4-6H3,(H2,27,28,29)/q+1/b19-9+,20-14+/t22-/m1/s1 |
InChI-Schlüssel |
PPCBHTAMQFLZHZ-DYKJIVJTSA-N |
Isomerische SMILES |
C/C(=C\CC/C(=C/CN1C=[N+](C2=NC=NC(=C21)N)C)/C)/CC[C@@H]3C(=C)CCCC3(C)C |
Kanonische SMILES |
CC(=CCCC(=CCN1C=[N+](C2=NC=NC(=C21)N)C)C)CCC3C(=C)CCCC3(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]-](/img/structure/B13777054.png)


![1H-Xantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 2-(2-hydroxypropyl)-9-methoxy-](/img/structure/B13777077.png)


![1,2-Dimethyl-3-[(2-methyl-1H-indol-3-YL)azo]-1H-indazolium chloride](/img/structure/B13777093.png)
![11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione](/img/structure/B13777096.png)


